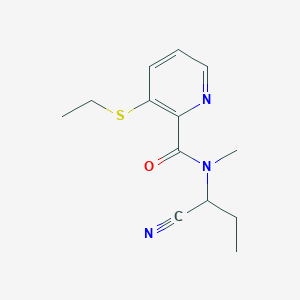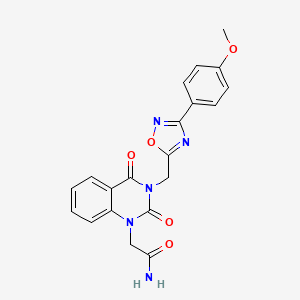![molecular formula C10H19BrO B2506658 1-(2-ブロモエチル)-3-[(2-メチルプロパン-2-イル)オキシ]シクロブタン CAS No. 2329121-65-3](/img/structure/B2506658.png)
1-(2-ブロモエチル)-3-[(2-メチルプロパン-2-イル)オキシ]シクロブタン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromoethyl)-3-(tert-butoxy)cyclobutane is an organic compound that features a cyclobutane ring substituted with a bromoethyl group and a tert-butoxy group
科学的研究の応用
1-(2-Bromoethyl)-3-(tert-butoxy)cyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethyl)-3-(tert-butoxy)cyclobutane typically involves the reaction of cyclobutyl derivatives with bromoethyl and tert-butoxy reagents. One common method is the nucleophilic substitution reaction where a cyclobutyl halide reacts with sodium tert-butoxide and 2-bromoethanol under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of 1-(2-Bromoethyl)-3-(tert-butoxy)cyclobutane may involve continuous flow processes to enhance efficiency and yield.
化学反応の分析
Types of Reactions
1-(2-Bromoethyl)-3-(tert-butoxy)cyclobutane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium tert-butoxide, potassium tert-butoxide, and other strong bases in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted cyclobutanes with various functional groups.
Oxidation: Cyclobutanones or cyclobutanols.
Reduction: Cyclobutanes with reduced side chains.
作用機序
The mechanism of action of 1-(2-Bromoethyl)-3-(tert-butoxy)cyclobutane involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in substitution reactions, while the tert-butoxy group can stabilize intermediates through steric and electronic effects. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
1-(2-Chloroethyl)-3-(tert-butoxy)cyclobutane: Similar structure but with a chloroethyl group instead of a bromoethyl group.
1-(2-Bromoethyl)-3-(methoxy)cyclobutane: Similar structure but with a methoxy group instead of a tert-butoxy group.
1-(2-Bromoethyl)-3-(tert-butyl)cyclobutane: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
Uniqueness
1-(2-Bromoethyl)-3-(tert-butoxy)cyclobutane is unique due to the presence of both a bromoethyl group and a tert-butoxy group, which confer distinct reactivity and stability characteristics. The combination of these functional groups allows for versatile synthetic applications and potential use in various fields of research and industry.
特性
IUPAC Name |
1-(2-bromoethyl)-3-[(2-methylpropan-2-yl)oxy]cyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO/c1-10(2,3)12-9-6-8(7-9)4-5-11/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMWFZIXAYLEQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2506578.png)



![5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506583.png)
![N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2506584.png)




![3-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2506591.png)


